Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate
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Description
Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate is a useful research compound. Its molecular formula is C18H22ClNO5 and its molecular weight is 367.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Drug Development
One key area of scientific research involving Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate focuses on synthetic methodologies for drug development. A prominent example is the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. Clopidogrel's synthesis has attracted attention due to its significant pharmaceutical activities and the demand for effective synthetic approaches. Researchers have explored various synthetic strategies to improve the synthesis of (S)-clopidogrel, aiming to enhance efficiency and yield for pharmaceutical applications. This work underscores the molecule's relevance in developing drugs with antiplatelet and antithrombotic properties (Saeed et al., 2017).
Environmental Impact and Biodegradation
Another crucial area of research is the environmental impact of chlorophenols, a category to which this compound is related. Studies have assessed the toxicity, persistence, and biodegradation of chlorophenols in aquatic environments. These compounds exhibit moderate toxicity to aquatic life and mammals but can cause significant long-term effects in fish due to bioaccumulation. Research on chlorophenols like 2-chlorophenol has contributed to understanding their fate in the environment, highlighting the importance of biodegradation processes in mitigating their impact (Krijgsheld & Gen, 1986).
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO5/c1-3-25-16(22)10-12-11-20(9-8-15(12)21)17(18(23)24-2)13-6-4-5-7-14(13)19/h4-7,10,15,17,21H,3,8-9,11H2,1-2H3/b12-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFXXZZOSCVLEO-ZRDIBKRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(CCC1O)C(C2=CC=CC=C2Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CN(CCC1O)C(C2=CC=CC=C2Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629499 |
Source
|
Record name | Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204205-19-6 |
Source
|
Record name | Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.